R892 Exhibits Superior Human B1 Receptor Antagonist Potency (pA₂ 8.8) vs. R715 (pA₂ 8.5)
R892 demonstrates higher antagonist potency at the human B1 receptor compared to its predecessor R715 in the same functional bioassay. In the human umbilical vein contraction assay, R892 achieved a pA₂ of 8.8, whereas R715 (AcLys-[D-βNal⁷,Ile⁸]des-Arg⁹-BK) exhibited a pA₂ of 8.5 [1]. This difference of 0.3 log units corresponds to a 2-fold greater molar potency for R892.
| Evidence Dimension | Antagonist potency (pA₂) at human B1 receptor |
|---|---|
| Target Compound Data | pA₂ = 8.8 |
| Comparator Or Baseline | R715: pA₂ = 8.5 |
| Quantified Difference | ΔpA₂ = 0.3 (2-fold higher potency) |
| Conditions | Human umbilical vein contraction assay stimulated by des-Arg⁹-bradykinin |
Why This Matters
Higher pA₂ values translate to lower effective concentrations in vitro and potentially lower dosing requirements in vivo, directly impacting experimental design and cost-effectiveness for researchers studying B1R-mediated pathways.
- [1] Gobeil F Jr, et al. Hypertension. 1999;33(3):823-9. Table 2. View Source
